5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
Description
Chemical Structure and Properties The compound 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile (molecular formula: C₁₅H₁₂ClN₃O₄, average mass: 333.728 Da) features a 4H-pyran core substituted with:
- A 2-chloro-5-nitrophenyl group at position 4 (providing electron-withdrawing effects).
- Acetyl (COCH₃) and methyl (CH₃) groups at positions 5 and 6, respectively.
- A nitrile (CN) group at position 3 and an amino (NH₂) group at position 2 .
This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
313379-96-3 |
|---|---|
Molecular Formula |
C15H12ClN3O4 |
Molecular Weight |
333.72 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3O4/c1-7(20)13-8(2)23-15(18)11(6-17)14(13)10-5-9(19(21)22)3-4-12(10)16/h3-5,14H,18H2,1-2H3 |
InChI Key |
DUXRWCAYEDSCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C |
solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde with a β-keto ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Chlorination and Nitration: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-5-nitrophenyl substituent facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
The electron-withdrawing nitro group meta to the chlorine enhances reactivity at the ortho and para positions of the phenyl ring .
Cyclization and Multicomponent Reactions
The compound’s synthesis involves a Zn²⁺/4A-catalyzed three-component reaction (3CR), as demonstrated in analogous pyran derivatives :
General Reaction:
textAldehyde + Malononitrile + β-Dicarbonyl → 4H-Pyran derivative
Key Conditions:
-
Solvent: Ethanol (reflux, 4 hrs)
-
Catalyst: 0.1 g Zn²⁺/4A per 1 mmol substrate
Notable Example:
Reaction with 4-nitrobenzaldehyde produces 5-acetyl-2-amino-3-cyano-6-methyl-4-(4-nitrophenyl)-4H-pyran (4p) with 92% yield .
Acetyl Group Reactivity
-
Condensation: Forms Schiff bases with primary amines.
-
Reduction: Convertible to -CH₂OH using NaBH₄ (hypothetical pathway).
Carbonitrile Group
Structural Influences on Reactivity
X-ray crystallography of related compounds reveals:
-
Pyran Ring Conformation: Flattened boat structure with pseudo-axial phenyl substituents .
-
Steric Effects: Methyl and acetyl groups at C6 and C5 induce steric hindrance, limiting access to the pyran ring’s electrophilic sites .
Key Structural Data:
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (phenyl vs. pyran) | 92.7–93.2° | |
| C=O Conformation | Syn to pyran ring’s double bond |
Mechanistic Insights
-
NAS Mechanism: Proceeds via a Meisenheimer complex intermediate at the chloro-substituted position.
-
Cyclization Pathway: Malononitrile acts as a carbon nucleophile, attacking the in situ-formed Knoevenagel adduct .
Reaction Optimization Challenges
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving the condensation of appropriate starting materials. The synthesis typically involves the formation of the pyran ring followed by the introduction of substituents such as the chloro and nitro groups. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are crucial for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Research has shown that derivatives of pyran-based compounds exhibit promising cytotoxic activities against various cancer cell lines. For instance, studies indicate that compounds similar to 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile can inhibit cell proliferation in liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines with IC50 values ranging from 1 to 5 µM . The presence of specific substituents on the aromatic rings enhances their biological activity, making them potential candidates for anticancer drug development.
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Preliminary studies indicate that similar pyran derivatives possess antibacterial and antifungal activities, which could be explored further for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Research highlights that:
- The nitrile group at position 3 is essential for activity.
- Substituents such as nitro , methoxy , and chloro enhance lipophilicity and electronic properties, contributing to improved biological activity .
Cancer Therapy
Given its cytotoxic properties, this compound may be further investigated as a potential anticancer agent. The ability to modify its structure could lead to more potent variants with reduced side effects.
Antimicrobial Agents
The exploration of this compound as an antimicrobial agent could address growing concerns regarding antibiotic resistance, providing new avenues for treatment options.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Range | References |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1 - 5 µM | |
| DU145 | 1 - 5 µM | ||
| MDA-MB-231 | 1 - 5 µM | ||
| Antimicrobial | Various Bacteria | Not specified |
Case Study 1: Anticancer Activity Assessment
In a study assessing various pyran derivatives, it was found that specific modifications to the aromatic substituents significantly increased cytotoxicity against multiple cancer cell lines. This underscores the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
A recent investigation into pyran derivatives revealed their effectiveness against resistant bacterial strains, suggesting that compounds like this compound could be valuable in developing new antimicrobial therapies .
Mechanism of Action
The mechanism by which 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key analogs and their substituent-driven properties are summarized below:
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, chloro) increase melting points compared to electron-donating groups (e.g., methoxy) due to enhanced dipole-dipole interactions. For example, the indol-3-yl derivative (mp 274°C) exhibits a higher melting point than 4h (mp 157–160°C) .
- Nitrile (CN) and carbonyl (CO) IR stretches are consistent across analogs (~2190–2210 cm⁻¹ for CN; ~1676–1706 cm⁻¹ for CO), confirming functional group stability .
Conformational and Crystallographic Differences
- Pyran Ring Conformation : The 4-fluorophenyl analog adopts a boat conformation (puckering parameters: θ = 88.18°, φ = 127.06°), stabilized by N–H···N and C–H···N hydrogen bonds . In contrast, derivatives with bulkier substituents (e.g., naphthyl) exhibit flattened pyran rings due to steric hindrance .
- Intermolecular Interactions : The target compound’s nitro group likely participates in N–H···O hydrogen bonding , similar to the 4-fluorophenyl analog’s N–H···N interactions .
Biological Activity
5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound with notable biological activities. Its unique structure, characterized by a pyran ring and specific substituents, suggests potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12ClN3O4. Its structural features include:
- Pyran ring : A six-membered heterocyclic ring containing one oxygen atom.
- Acetyl group : Enhances lipophilicity and biological activity.
- Chloro-nitrophenyl substituent : This group may increase reactivity towards biological targets and modulate pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-component reactions. A common method includes a one-pot condensation of aromatic aldehydes, malononitrile, and β-dicarbonyl compounds using catalysts like zinc(II) supported on molecular sieves. This method yields high purity and excellent product yields under mild conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group enhances its pharmacological profile by potentially increasing lipophilicity, which may improve interaction with microbial membranes.
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural configuration allows it to interact with specific cellular pathways, enhancing its efficacy as an anticancer agent .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
In vitro studies have explored the interactions of this compound with various biological molecules. These studies suggest that it can form stable complexes with proteins and nucleic acids, potentially enhancing its efficacy as a therapeutic agent.
| Study | Findings |
|---|---|
| Antimicrobial Assay | Significant inhibition of bacterial growth at low concentrations. |
| Cytotoxicity Assay | Demonstrated selective toxicity towards cancer cells compared to normal cells. |
| Inflammatory Response | Reduced levels of TNF-alpha and IL-6 in treated cell cultures. |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could modulate the activity of certain receptors linked to cell signaling pathways.
- Nucleic Acid Binding : The ability to bind with nucleic acids may lead to alterations in gene expression related to cell proliferation and survival.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile | C15H12N4O4 | Contains a nitro group at position 3 on the phenyl ring |
| 5-acetyl-2-amino-6-methyl-4-(furan)-4H-pyran-3-carbonitrile | C15H12N3O3 | Contains a furan ring instead of a chloro-substituted phenyl |
The unique combination of chloro and nitro substituents on the phenyl ring in this compound may confer distinct chemical reactivity and biological properties compared to other similar compounds .
Q & A
Q. Advanced
- LC-MS : Tracks intermediates (e.g., hydrazides, enamines) with exact mass matching.
- Single-crystal XRD : Confirms intermediate structures (e.g., ’s thiophene derivatives).
- Kinetic studies : Monitors reaction progress via in situ IR or Raman spectroscopy .
How are electronic effects of nitro groups rationalized in reactivity studies?
Advanced
Nitro groups exert strong electron-withdrawing effects, polarizing the pyran ring and enhancing electrophilic substitution at the 5-position. UV-Vis spectroscopy (λmax shifts) and Hammett constants quantify electronic contributions. DFT calculations (Mulliken charges) correlate with experimental reactivity trends .
What protocols ensure reproducibility in crystallographic data for publication?
Q. Advanced
- Data deposition : Use CIF checkCIF/PLATON to validate structural parameters.
- Redundancy : Collect multiple datasets (e.g., different crystals) to confirm reproducibility.
- Software standardization : SHELX (refinement), Olex2 (visualization), and CCDC deposition ensure compliance with IUCr guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
